molecular formula C10H12ClN3O2 B14457762 Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- CAS No. 74037-21-1

Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl-

Cat. No.: B14457762
CAS No.: 74037-21-1
M. Wt: 241.67 g/mol
InChI Key: MONKNOAQWHHQSG-UHFFFAOYSA-N
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Description

Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- is a chemical compound that belongs to the class of semicarbazides It is characterized by the presence of a p-chlorobenzoyl group attached to a semicarbazide moiety, with two methyl groups at the 4,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- typically involves the reaction of p-chlorobenzoyl chloride with semicarbazide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The p-chlorobenzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the p-chlorobenzoyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the p-chlorobenzoyl group with the nucleophile.

Scientific Research Applications

Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Semicarbazide: A related compound with similar chemical properties but lacking the p-chlorobenzoyl group.

    p-Chlorobenzoyl Chloride: A precursor used in the synthesis of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl-.

    Dimethyl Semicarbazide: Another related compound with two methyl groups but different substituents.

Uniqueness

Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- is unique due to the presence of both the p-chlorobenzoyl group and the dimethyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

74037-21-1

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

3-[(4-chlorobenzoyl)amino]-1,1-dimethylurea

InChI

InChI=1S/C10H12ClN3O2/c1-14(2)10(16)13-12-9(15)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,15)(H,13,16)

InChI Key

MONKNOAQWHHQSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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